molecular formula C18H13Cl2N3O B248870 4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

Cat. No. B248870
M. Wt: 358.2 g/mol
InChI Key: KMRRJJXWBAIBFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one, also known as DPP-6, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. DPP-6 is a pyrazolopyridine compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one works by binding to the active site of enzymes and preventing them from carrying out their normal function. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of 4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one used.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit enzymes involved in fatty acid metabolism, which could have implications for the treatment of obesity and related metabolic disorders. 4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in lab experiments is its selectivity for certain enzymes. This allows researchers to investigate the function of specific enzymes in biological processes. However, one limitation of using 4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is that it may not be effective against all enzymes, and its effectiveness may vary depending on the specific enzyme and the concentration of 4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one used.

Future Directions

There are many potential future directions for research involving 4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one. One area of interest is the development of more potent and selective inhibitors of specific enzymes. Another potential direction is the investigation of the physiological effects of 4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in animal models, which could provide valuable insights into its potential therapeutic applications. Additionally, the use of 4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in combination with other drugs or therapies could also be explored.

Synthesis Methods

4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenylhydrazine with 2,3-dichloroquinoxaline, followed by a cyclization reaction with ethyl acetoacetate. The resulting product is then subjected to a series of chemical transformations to produce the final compound.

Scientific Research Applications

4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one as a tool to study the role of enzymes in various biological processes. 4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to selectively inhibit certain enzymes, making it a valuable tool for investigating their function.

properties

Product Name

4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

Molecular Formula

C18H13Cl2N3O

Molecular Weight

358.2 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C18H13Cl2N3O/c19-11-6-7-12(14(20)8-11)13-9-15(24)21-18-16(13)17(22-23-18)10-4-2-1-3-5-10/h1-8,13H,9H2,(H2,21,22,23,24)

InChI Key

KMRRJJXWBAIBFS-UHFFFAOYSA-N

Isomeric SMILES

C1C(C2=C(NNC2=NC1=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl

SMILES

C1C(C2=C(NNC2=NC1=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1C(C2=C(NNC2=NC1=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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